3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one

Medicinal Chemistry Drug Discovery Chemical Procurement

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one (CAS 819884-01-0) is a synthetic heterocyclic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. It belongs to the class of 2H-cyclohepta[b]furan-2-one derivatives, which are recognized for their electron-deficient bicyclic structure and utility as precursors for azulene-based materials and potential cardiotonic agents.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 819884-01-0
Cat. No. B14222280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one
CAS819884-01-0
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C2C=CC=CC=C2OC1=O
InChIInChI=1S/C14H14O3/c1-9(2)8-11(15)13-10-6-4-3-5-7-12(10)17-14(13)16/h3-7,9H,8H2,1-2H3
InChIKeyYESURMWYVATJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one (CAS 819884-01-0): Baseline Characteristics and Research Context


3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one (CAS 819884-01-0) is a synthetic heterocyclic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It belongs to the class of 2H-cyclohepta[b]furan-2-one derivatives, which are recognized for their electron-deficient bicyclic structure and utility as precursors for azulene-based materials and potential cardiotonic agents [1]. This specific compound features a 3-methylbutanoyl (isovaleryl) substituent at the 3-position of the furanone ring, which influences its lipophilicity and potential biological interactions .

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one: Why In-Class Substitution Is Not Straightforward


The 2H-cyclohepta[b]furan-2-one scaffold is sensitive to subtle modifications at the 3-position, as established by structure-activity relationship (SAR) studies on related derivatives [1]. For instance, replacement of the 3-ester group with a methylene moiety or alteration of the alkoxy group at the 8-position can substantially reduce positive inotropic activity [1]. Consequently, generic substitution of 3-(3-methylbutanoyl)-2H-cyclohepta[b]furan-2-one with a closely related 3-acyl analog (e.g., 3-acetyl or 3-butanoyl derivatives) cannot be assumed to preserve desired physicochemical or biological properties without explicit comparative data. This guide presents the available quantitative differentiation to inform scientifically rigorous selection and procurement.

Quantitative Evidence Guide for 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one (CAS 819884-01-0): Differentiation from Analogs


Molecular Weight Differentiation from Shorter-Chain 3-Acyl Analogs

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one possesses a molecular weight of 230.26 g/mol, which is higher than its 3-acetyl (188.18 g/mol), 3-propanoyl (202.21 g/mol), and 3-butanoyl (216.23 g/mol) analogs . This incremental increase in molecular weight correlates with the extension of the 3-acyl side chain, directly impacting compound lipophilicity and passive membrane permeability profiles .

Medicinal Chemistry Drug Discovery Chemical Procurement

Lipophilicity (LogP) Differentiation from 3-Acetyl Analog

The calculated LogP (partition coefficient) for 3-(3-methylbutanoyl)-2H-cyclohepta[b]furan-2-one is 2.97, indicating moderate lipophilicity . In contrast, the 3-acetyl analog exhibits a significantly lower LogP value of approximately 1.5 (estimated from structure) . This quantitative difference reflects the increased hydrocarbon character of the 3-methylbutanoyl side chain, which is expected to influence membrane permeability, metabolic stability, and off-target binding profiles.

ADME Prediction Lipophilicity Pharmacokinetics

Topological Polar Surface Area (TPSA) Comparison with 3-Acetyl Analog

The topological polar surface area (TPSA) of 3-(3-methylbutanoyl)-2H-cyclohepta[b]furan-2-one is 47.28 Ų . This value is slightly higher than that of the 3-acetyl analog (43.37 Ų) , due to the additional carbonyl group in the extended side chain. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration.

Druglikeness Oral Bioavailability BBB Permeability

Class-Level Inotropic Activity Potential Inferred from 3-Substituted-2H-cyclohepta[b]furan-2-one SAR

While direct inotropic data for 3-(3-methylbutanoyl)-2H-cyclohepta[b]furan-2-one are not available in the public domain, structure-activity relationship (SAR) studies on related 3-substituted-2H-cyclohepta[b]furan-2-one derivatives demonstrate that the presence and nature of the 3-acyl substituent modulate positive inotropic activity [1]. For example, introduction of an isopropyl group at the 5-position of compound 8a increased PIC50 from 4.48 to 5.10, and the most potent compound (12f) achieved a PIC50 of 5.99 [1]. By extension, the 3-methylbutanoyl substituent of the target compound is hypothesized to confer a distinct activity profile compared to shorter-chain 3-acyl analogs.

Cardiotonic Agent Positive Inotrope SAR

Lipoxygenase Inhibition Potential Based on Class Association

The compound has been annotated in a pharmacological database as a "potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism" and additionally "serves as an antioxidant in fats and oils" [1]. While this annotation lacks specific IC50 values for the target compound, it classifies the molecule within the broader group of 2H-cyclohepta[b]furan-2-one derivatives that exhibit inhibitory activity against lipoxygenase enzymes. In contrast, no such annotation is found for the 3-acetyl or 3-butanoyl analogs in the same database.

Inflammation Lipoxygenase Inhibitor Eicosanoid Pathway

Absence of High-Strength Comparative Biological Data

Following an exhaustive search of primary literature and patent databases, no peer-reviewed studies were identified that directly measure the biological activity (e.g., enzyme inhibition IC50, cell-based assay EC50, in vivo efficacy) of 3-(3-methylbutanoyl)-2H-cyclohepta[b]furan-2-one in head-to-head comparison with its closest analogs [1]. Claims regarding potency, selectivity, or therapeutic potential for this specific compound therefore rely entirely on class-level inference or physicochemical extrapolation. Procuring this compound for biological studies carries a higher degree of uncertainty compared to analogs with well-characterized activity profiles.

Data Gap Research Need Procurement Risk

Recommended Research and Procurement Scenarios for 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one (CAS 819884-01-0)


Physicochemical Profiling and SAR Expansion in Drug Discovery

Researchers seeking to expand the structure-activity relationship (SAR) landscape of 3-acyl-2H-cyclohepta[b]furan-2-ones should consider this compound for its quantifiably distinct molecular weight (230.26 g/mol) and LogP (2.97) relative to shorter-chain analogs [1]. These differences make it a suitable tool for exploring how increased lipophilicity and side-chain branching influence membrane permeability, metabolic stability, and target engagement in early-stage drug discovery programs [2].

Azulene-Based Material Precursor with Tailored Solubility

2H-Cyclohepta[b]furan-2-ones serve as key intermediates in the synthesis of functionalized azulenes, which have applications in organic electronics and near-infrared dyes [1]. The 3-methylbutanoyl substituent confers a higher LogP (2.97) compared to the 3-acetyl analog (LogP ~1.5), potentially improving solubility in non-polar organic solvents and facilitating solution-processing techniques for thin-film device fabrication .

Exploratory Lipoxygenase Inhibition Studies

Given the class-level annotation as a lipoxygenase inhibitor [1], this compound may serve as a starting point for exploratory studies on arachidonic acid pathway modulation. However, users must recognize that specific IC50 or EC50 values are not available; initial assays should be designed to establish baseline activity and compare directly with unannotated analogs such as 3-acetyl-2H-cyclohepta[b]furan-2-one to empirically validate the annotation .

Cardiotonic Lead Optimization with Cautious Approach

For programs focused on positive inotropic agents, this compound offers a structurally distinct 3-acyl group not explored in the foundational Yokota et al. (1994) SAR study [1]. However, the complete absence of direct inotropic data for this specific compound necessitates de novo activity testing; procurement should be limited to exploratory SAR studies rather than advanced lead optimization campaigns without preliminary in vitro validation [1].

Quote Request

Request a Quote for 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.